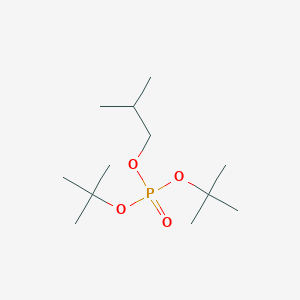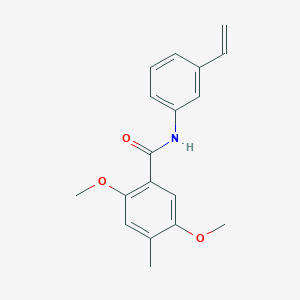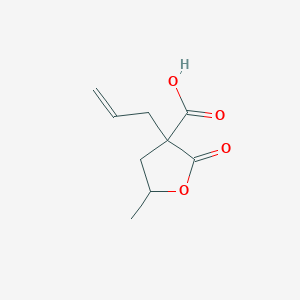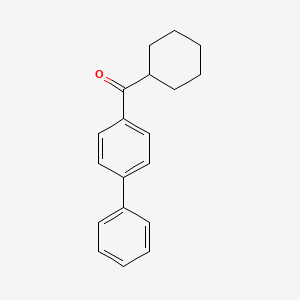
Biphenyl-4-yl(cyclohexyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-4-yl(cyclohexyl)methanone: is an organic compound with the molecular formula C19H20O. It consists of a biphenyl group attached to a cyclohexylmethanone moiety. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the common methods for synthesizing biphenyl derivatives involves the Suzuki-Miyaura coupling reaction.
Fries Rearrangement: Another method involves the Fries rearrangement of p-cresyl 4-biphenylcarboxylate with aluminum chloride in trichlorobenzene.
Industrial Production Methods: Industrial production methods for biphenyl-4-yl(cyclohexyl)methanone often involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Biphenyl-4-yl(cyclohexyl)methanone can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Biphenyl-4-yl(cyclohexyl)methanone is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules and polymers .
Biology: In biological research, this compound is used to study the interactions between biphenyl derivatives and biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of biphenyl-4-yl(cyclohexyl)methanone involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexylmethanone moiety can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Biphenyl-4-ylphenylmethanone: Similar in structure but lacks the cyclohexyl group.
Cyclohexylphenylmethanone: Contains the cyclohexyl group but lacks the biphenyl moiety.
Uniqueness: Biphenyl-4-yl(cyclohexyl)methanone is unique due to the presence of both the biphenyl and cyclohexyl groups. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its similar counterparts .
Properties
CAS No. |
67035-92-1 |
|---|---|
Molecular Formula |
C19H20O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
cyclohexyl-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C19H20O/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2 |
InChI Key |
QUYNUOZXEFNWJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




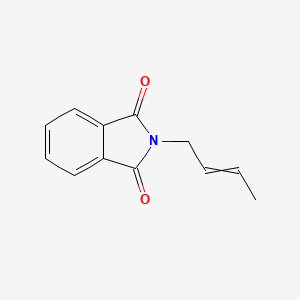
![N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14480798.png)
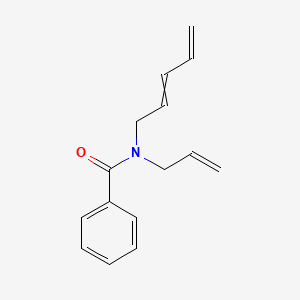
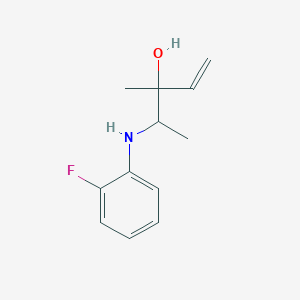

![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)
oxophosphanium](/img/structure/B14480820.png)


